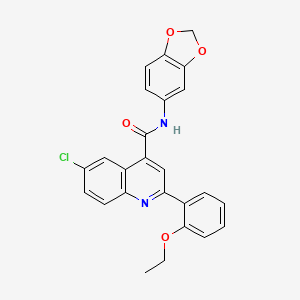![molecular formula C15H12N4O3S2 B4679165 N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4679165.png)
N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide
Overview
Description
N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide, also known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (Bcl-2) family proteins. ABT-737 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide selectively targets Bcl-2 family proteins, which are involved in the regulation of apoptosis or programmed cell death. By inhibiting these proteins, this compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin.
Advantages and Limitations for Lab Experiments
N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide has several advantages as a research tool, including its high selectivity for Bcl-2 family proteins and its ability to induce apoptosis in cancer cells. However, it also has some limitations, such as its poor solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide. One area of interest is the development of more stable and soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the investigation of this compound in combination with other targeted therapies, such as immunotherapy and epigenetic modifiers. Finally, there is also interest in exploring the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Scientific Research Applications
N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2-furamide has been studied extensively for its potential therapeutic applications in cancer treatment, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It has also been investigated for its potential use in combination with other chemotherapeutic agents.
properties
IUPAC Name |
N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S2/c1-8(20)16-9-4-5-10-12(7-9)24-15(17-10)19-14(23)18-13(21)11-3-2-6-22-11/h2-7H,1H3,(H,16,20)(H2,17,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZLMQADMZZEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4679083.png)
![5-(4-chlorophenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-one](/img/structure/B4679101.png)
![4-{5-methoxy-2-[(3-methylbenzyl)oxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679106.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)azepane](/img/structure/B4679120.png)
![2-(4-fluorophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4679132.png)

![1-(2,6-dichlorophenyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}methanesulfonamide](/img/structure/B4679148.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4679179.png)
![1-[4-(acetylamino)phenyl]-N-(2-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4679185.png)
![4-{2-[(cyclohexylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4679190.png)

![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4679202.png)
![3-[(2-ethylbutanoyl)amino]-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4679204.png)